molecular formula C9H7BrF3N3O B13016316 2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13016316
M. Wt: 310.07 g/mol
InChI Key: KXFUKNZIOWUWAG-UHFFFAOYSA-N
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Description

2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethoxy group attached to a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Introduction of Bromine and Trifluoroethoxy Groups: The bromine and trifluoroethoxy groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of microwave irradiation and eco-friendly reagents can be advantageous for large-scale production due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide: Used for bromination reactions.

    Trifluoroethanol: Used for introducing the trifluoroethoxy group.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridines, while coupling reactions can produce larger heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its combination of a triazolopyridine core with bromine, methyl, and trifluoroethoxy groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C9H7BrF3N3O

Molecular Weight

310.07 g/mol

IUPAC Name

2-bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C9H7BrF3N3O/c1-5-2-3-6(17-4-9(11,12)13)16-7(5)14-8(10)15-16/h2-3H,4H2,1H3

InChI Key

KXFUKNZIOWUWAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N2C1=NC(=N2)Br)OCC(F)(F)F

Origin of Product

United States

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